PROPAN-2-YL 4-{3,4-DIMETHYL-6-OXO-1H,6H-PYRANO[2,3-C]PYRAZOL-1-YL}BENZOATE
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Overview
Description
PROPAN-2-YL 4-{3,4-DIMETHYL-6-OXO-1H,6H-PYRANO[2,3-C]PYRAZOL-1-YL}BENZOATE is a synthetic organic compound that belongs to the class of pyranopyrazoles.
Preparation Methods
The synthesis of PROPAN-2-YL 4-{3,4-DIMETHYL-6-OXO-1H,6H-PYRANO[2,3-C]PYRAZOL-1-YL}BENZOATE involves multiple steps. One common method includes the condensation of 3,4-dimethylpyrazole with an appropriate aldehyde to form the pyranopyrazole core. This intermediate is then esterified with isopropyl alcohol in the presence of a suitable catalyst to yield the final product . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity .
Chemical Reactions Analysis
PROPAN-2-YL 4-{3,4-DIMETHYL-6-OXO-1H,6H-PYRANO[2,3-C]PYRAZOL-1-YL}BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Major products formed from these reactions include hydroxyl derivatives, substituted esters, and various functionalized pyranopyrazoles .
Scientific Research Applications
PROPAN-2-YL 4-{3,4-DIMETHYL-6-OXO-1H,6H-PYRANO[2,3-C]PYRAZOL-1-YL}BENZOATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Pharmaceuticals: The compound is explored for its role in drug development, particularly as a scaffold for designing new therapeutic agents.
Materials Science: It is used in the synthesis of advanced materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of PROPAN-2-YL 4-{3,4-DIMETHYL-6-OXO-1H,6H-PYRANO[2,3-C]PYRAZOL-1-YL}BENZOATE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory processes, leading to its anti-inflammatory effects . The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Similar compounds to PROPAN-2-YL 4-{3,4-DIMETHYL-6-OXO-1H,6H-PYRANO[2,3-C]PYRAZOL-1-YL}BENZOATE include other pyranopyrazoles and pyrazolopyrimidines. These compounds share structural similarities but differ in their specific functional groups and biological activities . For instance:
3,6-Dihydro-5H-pyrazolo[4′,3′5,6]pyrano[3,4-b]indol-5-one: Known for its anticancer properties.
1-(4-(3,4-Dimethyl-6-oxopyrano[2,3-c]pyrazol-1(6H)-yl)phenyl)-3-(naphthalen-1-yl)urea: Studied for its antimicrobial activity.
The uniqueness of this compound lies in its specific ester functional group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C18H18N2O4 |
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Molecular Weight |
326.3 g/mol |
IUPAC Name |
propan-2-yl 4-(3,4-dimethyl-6-oxopyrano[2,3-c]pyrazol-1-yl)benzoate |
InChI |
InChI=1S/C18H18N2O4/c1-10(2)23-18(22)13-5-7-14(8-6-13)20-17-16(12(4)19-20)11(3)9-15(21)24-17/h5-10H,1-4H3 |
InChI Key |
DUJXCFBKOAVFPL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C(=NN2C3=CC=C(C=C3)C(=O)OC(C)C)C |
Canonical SMILES |
CC1=CC(=O)OC2=C1C(=NN2C3=CC=C(C=C3)C(=O)OC(C)C)C |
Origin of Product |
United States |
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